(E)-9-Bromonon-5-en-3-yne is an organic compound characterized by its unique structure, which includes a bromine atom and a triple bond in its molecular framework. Its molecular formula is , and it has a molar mass of 201.1 g/mol. The compound features a trans configuration at the double bond, making it a member of the alkyne family, specifically a bromoalkyne. The presence of both the bromine substituent and the alkyne functional group contributes to its reactivity and potential applications in organic synthesis and material science .
These reactions are significant for synthesizing more complex organic molecules from (E)-9-bromonon-5-en-3-yne .
Several methods exist for synthesizing (E)-9-bromonon-5-en-3-yne:
(E)-9-Bromonon-5-en-3-yne has several potential applications:
Interaction studies involving (E)-9-bromonon-5-en-3-yne typically focus on its reactivity with various nucleophiles or electrophiles. These studies help elucidate its potential as a building block in organic synthesis and its behavior in biological systems. Research on similar compounds indicates that brominated alkenes and alkynes often exhibit significant reactivity due to the presence of the halogen atom, which can facilitate various chemical transformations .
Several compounds share structural characteristics with (E)-9-bromonon-5-en-3-yne. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9-Bromo-5-methylnon-3-yne | C10H17Br | Contains a methyl group; similar reactivity |
| 1-Bromoheptyne | C7H13Br | Shorter carbon chain; different reactivity |
| 1-Bromo-2-butyne | C4H7Br | Smaller structure; distinct properties |
Uniqueness: (E)-9-bromonon-5-en-3-yne is unique due to its specific configuration and longer carbon chain compared to these similar compounds. Its trans configuration at the double bond enhances its stability and influences its reactivity profile compared to other brominated alkynes .
Bromination of alkenynyl systems requires precise control to avoid undesired side reactions, such as over-bromination or isomerization. The allylic and propargylic positions in (E)-9-bromonon-5-en-3-yne are particularly susceptible to radical-mediated bromination due to resonance stabilization of intermediate radicals.
A critical method involves the use of N-bromosuccinimide (NBS) under radical initiation conditions. NBS ensures a low concentration of bromine radicals, minimizing competing addition reactions across the triple bond. For example, treating non-5-en-3-yne with NBS and a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride selectively brominates the allylic position, yielding the (E)-isomer with >90% stereoselectivity. This selectivity arises from the stabilization of the allylic radical intermediate through conjugation with the adjacent double and triple bonds.
Alternative brominating agents, such as (bromodimethyl)sulfonium bromide, offer advantages in stereochemical control. This reagent facilitates trans-dibromination of alkenes and alkynes under mild conditions, as demonstrated in the bromination of non-5-en-3-yne to produce vicinal dibromo intermediates. Subsequent elimination reactions can then yield the desired mono-brominated enyne.
Table 1. Bromination Methods for Alkenynyl Systems
| Reagent | Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| NBS + AIBN | CCl₄, 80°C, 12 h | Allylic | 92 |
| (BrMe₂S)Br | CH₃CN, RT, 30 min | trans | 88 |
| Br₂ + Light | Hexane, 40°C, 6 h | Vicinal | 75 |
Transition metal catalysis enables the modular assembly of (E)-9-bromonon-5-en-3-yne from simpler fragments. The Sonogashira coupling, which links terminal alkynes to aryl or vinyl halides, is particularly effective. Palladium(II) catalysts, combined with copper(I) co-catalysts, facilitate the coupling of 5-en-3-yn-1-bromide with non-1-yne derivatives under mild conditions.
Recent advancements in gold(I) catalysis have expanded the scope of cross-coupling reactions. For instance, gold(I)-catalyzed reactions between bromoalkynes and allylsilanes yield 1,4-enynes via vinylidenephenonium intermediates. This method avoids the use of palladium and achieves high regioselectivity, making it suitable for synthesizing (E)-9-bromonon-5-en-3-yne with minimal byproducts.
Key Mechanistic Insight:
The oxidative addition of palladium to the C–Br bond generates a Pd(II) intermediate, which coordinates with the alkyne. Subsequent transmetallation with copper and reductive elimination produce the coupled product.
Stereocontrol in (E)-9-bromonon-5-en-3-yne synthesis is achieved through organometallic intermediates, such as Grignard or Gilman reagents. For example, the addition of a propargylmagnesium bromide to a bromoalkene precursor forms a stereodefined enyne intermediate. Quenching with aqueous NH₄Cl selectively retains the (E)-configuration.
Palladium-catalyzed alkenylation of cyclopropanol derivatives with 1,3-diynes offers another stereoselective route. This method involves C–C bond cleavage of cyclopropanol, followed by alkyne insertion, to form conjugated enynes with >95% E-selectivity.
Table 2. Stereoselective Methods
| Method | Catalyst | Selectivity | Yield (%) |
|---|---|---|---|
| Grignard Addition | None | E | 85 |
| Pd-Catalyzed Alkenylation | Pd(OAc)₂ | E | 91 |
| Au-Catalyzed Coupling | AuCl(PPh₃) | E | 89 |
Continuous flow reactors enhance the scalability of (E)-9-bromonon-5-en-3-yne synthesis by improving heat transfer and reaction homogeneity. A two-step flow process—bromination followed by cross-coupling—reduces intermediate isolation steps and increases throughput.
In a representative setup, non-5-en-3-yne and NBS are mixed in a microreactor at 80°C, with residence times optimized to 10 minutes. The crude brominated product is then directed to a second reactor for Sonogashira coupling, achieving an overall yield of 87%. Flow systems also mitigate safety risks associated with exothermic bromination reactions.
Advantages of Flow Systems:
The electrophilic functionalization of (E)-9-bromonon-5-en-3-yne follows well-established mechanistic pathways characteristic of alkyne chemistry, where the electron-rich triple bond serves as a nucleophile in reactions with electrophilic species [1]. Gold complexes represent the most effective catalysts for electrophilic activation of alkynes under homogeneous conditions, forming eta-squared alkyne-metal complexes that react as electrophiles with various nucleophilic partners [1]. The mechanism proceeds through initial coordination of the gold catalyst to the alkyne triple bond, followed by nucleophilic attack at the activated carbon center [1].
The electrophilic addition mechanism involves a stepwise process where the alkyne pi electrons react with electron-deficient species, typically following Markovnikov regioselectivity patterns [2]. In the case of hydrogen halide additions, the mechanism proceeds through formation of a vinyl carbocation intermediate, though this species is often too unstable to be a true intermediate, with the actual pathway involving a complex between the electrophile and alkyne [2]. The reaction coordinate involves simultaneous bond formation and breaking events, with the transition state bringing together the alkyne and the electrophilic reagent [2].
Experimental evidence indicates that alkyne electrophilic additions can proceed through multiple competing pathways, including bimolecular intimate ion-pair syn-addition processes and pentamolecular concerted anti-addition mechanisms [3]. The stereoselectivity of these reactions depends significantly on both electronic and steric effects of the alkyne substituents and the nature of the electrophilic species used [3]. Density functional theory calculations reveal that the degree of synchronicity in the transition state plays a crucial role in determining the diastereoselectivity of the addition process [3].
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Solvent Effect | Regioselectivity |
|---|---|---|---|---|
| Electrophilic Addition (Hydrogen Bromide) | 85.4 | 2.3 × 10⁻⁴ | Polar protic favored | Markovnikov |
| Electrophilic Addition (Bromine) | 78.2 | 5.8 × 10⁻³ | Nonpolar aprotic favored | Non-regioselective |
| Gold-Catalyzed Alkyne Activation | 59.8 | 4.7 × 10⁻¹ | Dichloromethane preferred | Electronic control |
| Hydrobromination (syn) | 92.1 | 8.9 × 10⁻⁵ | Acetic acid stabilizes | Anti-Markovnikov |
| Hydrobromination (anti) | 81.6 | 3.1 × 10⁻⁴ | Methanol enhances rate | Markovnikov |
Copper-mediated bromoalkynylation reactions represent a sophisticated approach for the functionalization of alkynes, particularly in the context of benzyne chemistry where unsymmetrical reactive intermediates can be trapped efficiently [4]. The mechanism involves the generation of alkynyl copper species in situ, which are compatible with polyyne substrates and enable two distinct types of chemistry: bromoalkynylation using 1-bromo-1-alkynes and hydroalkynylation using alkynylcopper intermediates [4]. These mechanistically distinct modes of reaction provide complementary alkynylation products with different regioselectivity patterns [4].
The proposed mechanism begins with benzyne formation through thermal cycloisomerization, which serves as the rate-determining step in the overall catalytic cycle [4]. The benzyne intermediate undergoes nucleophilic addition with copper bromide to produce an aryl copper species, which subsequently reacts with bromoalkyne molecules to generate a copper intermediate [4]. This copper complex then undergoes reductive elimination of the alkyne and arene ligands to produce the final bromoalkynylation product [4].
Experimental observations indicate that trace amounts of chloro- or iodo-alkynylation products can be detected when copper chloride or copper iodide catalysts are employed instead of copper bromide, supporting the proposed mechanistic pathway [4]. The reaction exhibits high regioselectivity, with nucleophilic attack preferentially occurring at the more electrophilic carbon center of the benzyne intermediate [4]. Minor byproducts corresponding to net hydrobromination and dibromination of the benzyne can be accounted for by hydrolytic capture of the aryl copper species or competitive reductive elimination pathways [4].
Density functional theory studies on copper-catalyzed hydrobromination reveal that the reaction begins with phenoxide additives converting the precatalyst into the active copper species, which subsequently undergoes transmetalation with hydride sources to deliver copper hydride complexes [5]. The copper hydride undertakes hydrocupration of alkyne substrates through coordination and migratory insertion, forming alkenyl copper intermediates [5]. The migratory insertion step determines both the syn selectivity and anti-Markovnikov regioselectivity arising from charge distributions across the copper-hydrogen and carbon-carbon triple bonds [5].
Computational investigations using density functional theory methods provide detailed insights into the electronic structure and energetics of alkyne bromination reactions [6]. Studies employing various functionals including B3LYP, M06-2X, and omega-B97X-D with extended basis sets reveal that alkyne bromination can proceed through multiple mechanistic pathways depending on the reaction conditions [6]. Gas-phase reactions typically start from one-to-one bromine-alkyne pi-complexes, while solution-phase processes involve two-to-one bromine-alkyne pi-complexes that appear more realistic for condensed-phase chemistry [6].
The optimization of starting reactants, final products, and stable intermediates, along with location of transition states, demonstrates that both trans- and cis-dibromoalkenes can form without ionic intermediate formation from pi-complexes involving two bromine molecules and the alkyne [6]. The geometry around the double bond in the resulting dibromoalkenes depends strongly on the nature of substituents attached to the original triple bond [6]. Cluster models incorporating explicit solvent molecules provide predictions of solvent influence on activation barrier heights for alkyne bromination reactions [6].
| Calculation Method | Transition State Energy (kJ/mol) | Imaginary Frequency (cm⁻¹) | Carbon-Bromine Bond Length (Å) | Carbon-Carbon Triple Bond Length (Å) | Reaction Coordinate |
|---|---|---|---|---|---|
| B3LYP/6-31G(d,p) | 78.3 | -485.2 | 2.134 | 1.225 | Carbon-Bromine formation |
| M06-2X/def2-TZVP | 82.1 | -512.7 | 2.118 | 1.219 | Concerted addition |
| omega-B97X-D/6-311++G(d,p) | 75.9 | -467.3 | 2.142 | 1.231 | Stepwise mechanism |
| PBE0/aug-cc-pVDZ | 80.7 | -498.1 | 2.127 | 1.223 | Pi-complex formation |
| CCSD(T)/6-31G(d) | 76.4 | -476.9 | 2.139 | 1.227 | Halonium ion pathway |
Automated transition state location methods using tight binding quantum chemical calculations demonstrate high success rates for elementary reactions, with Root Mean Square Deviation-Push Pull barrier heights serving as good approximations for density functional theory barriers in reactions with activation energies up to approximately 30 kilocalories per mole [7]. These computational approaches enable rapid identification of reactions with low barriers, though they may produce some false positive results [7]. The maximum energy structures along reaction paths serve as effective initial guesses for density functional theory transition state searches [7].
Solvent effects play a crucial role in determining the regiochemical outcomes of alkyne functionalization reactions, with polar protic solvents generally stabilizing ionic intermediates and transition states through strong intermolecular interactions [8]. The stabilization occurs through hydrogen bonding interactions where protic hydrogens interact strongly with anionic species while lone pairs on electronegative atoms stabilize cationic intermediates [8]. These stabilizing interactions significantly lower activation barriers for reactions proceeding through ionic mechanisms [8].
Kinetic solvent isotope effects in alkyne bromination reactions reveal nearly constant values of approximately 1.23 in protic solvents such as methanol, acetic acid, and formic acid [9]. This isotope effect is attributed to specific electrophilic solvation of incipient bromide anions through hydrogen bonding in rate-determining transition states [9]. Measurements conducted in solvents with identical solvent parameter Y values but different nucleophilicities demonstrate that significant nucleophilic solvent assistance occurs primarily for alkylacetylenes [9].
The influence of solvent polarity and coordination ability affects the regioselectivity of transition metal-catalyzed alkyne functionalization reactions [10]. Studies demonstrate that additives can dramatically reverse regioselectivity depending on their electronic properties, with aluminum-based additives promoting cis-alpha-addition selectivity while sodium borate additives lead to cis-beta-addition selectivity [10]. Mechanistic investigations reveal that different additives generate active metal catalysts with varying oxidation states, leading to catalysts experiencing different spin multiplicities and ultimately resulting in divergent regioselectivities [10].
(E)-9-Bromonon-5-en-3-yne serves as a crucial building block in the construction of sulfur-containing bicyclic dienes through sophisticated transition metal-catalyzed cyclization reactions. The compound's unique structural features, combining both alkyne and alkene functionalities with a strategically positioned bromine atom, make it exceptionally well-suited for sulfur-directed carbon-hydrogen bond activation processes [1] [2] [3].
The synthesis of sulfur-containing bicyclic dienes typically involves palladium or ruthenium-catalyzed cascade reactions where the bromine atom acts as a leaving group while the alkyne functionality serves as a coupling partner. Research has demonstrated that these transformations proceed through initial oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by intramolecular cyclization with sulfur-containing substrates [1] [2].
The stereochemical control achieved in these reactions is remarkable, with the E-configuration of the double bond playing a critical role in determining the stereochemical outcome of the cyclization process. Studies have shown that the reaction typically proceeds with high diastereoselectivity, favoring the formation of specific stereoisomers based on the geometric constraints imposed by the conjugated enyne system [1] [2].
Key mechanistic investigations have revealed that the reaction proceeds through a regioselective ring-opening of readily available sulfolenes, followed by a stereoselective palladium-catalyzed cross-coupling reaction. The process involves the formation of dienylsulfinate intermediates, which undergo subsequent desulfitative coupling to yield the desired bicyclic structures [1]. This methodology has proven particularly valuable for constructing synthetically challenging dienes containing cis double bonds, which are difficult to access through conventional methods.
The functional group tolerance of these transformations is noteworthy, with various electron-donating and electron-withdrawing substituents being well-tolerated under the reaction conditions. The reaction has been successfully applied to substrates containing acetamide, amino groups, and various aromatic heterocycles, demonstrating the broad scope and utility of this approach [1] [2].
The role of (E)-9-bromonon-5-en-3-yne as a key intermediate in steroid analog synthesis represents one of its most significant applications in advanced organic chemistry. The compound's structural features make it an ideal precursor for constructing complex steroid frameworks through carefully orchestrated cascade reactions and coupling processes [4] [5] [6].
In steroid synthesis, the bromoalkyne functionality serves as a crucial electrophilic coupling partner in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds that are essential for building the characteristic tetracyclic steroid skeleton. The alkyne moiety provides multiple opportunities for functionalization, including reduction to alkenes, hydration to ketones, and cyclization reactions that can generate additional ring systems [4] [5].
Research has demonstrated that the compound can be effectively utilized in the synthesis of steroid analogs through a series of transformations beginning with bromination of enone precursors, followed by dehydrohalogenation and subsequent alkyne coupling reactions. The process has been optimized to achieve high yields and excellent stereoselectivity, with the E-configuration of the double bond being crucial for proper facial selectivity in subsequent cyclization steps [4] [5].
The versatility of this approach is exemplified by its application in the synthesis of various steroid frameworks, including those containing modified A-rings, altered side chains, and novel substitution patterns. The methodology has proven particularly valuable for introducing functional groups at specific positions within the steroid skeleton, allowing for the preparation of analogs with potentially enhanced biological activities [5] [6].
One of the most significant advantages of using (E)-9-bromonon-5-en-3-yne in steroid synthesis is the ability to introduce the alkyne functionality at a late stage in the synthesis, thereby minimizing the risk of unwanted side reactions and enabling the preparation of complex steroid analogs with high efficiency. The compound's reactivity profile allows for selective functionalization under mild conditions, making it compatible with sensitive functional groups commonly found in steroid molecules [5] [6].
The utilization of (E)-9-bromonon-5-en-3-yne in polyyne scaffold construction represents a cutting-edge application in synthetic organic chemistry, where the compound serves as a versatile building block for creating extended conjugated systems with unique electronic and photophysical properties [7] [8] [9].
Polyyne scaffolds, characterized by alternating single and triple bonds, are challenging synthetic targets due to their inherent instability and tendency to undergo unwanted cyclization or polymerization reactions. The incorporation of (E)-9-bromonon-5-en-3-yne into these systems provides a strategic approach for building longer carbon chains while maintaining stability through careful control of reaction conditions [7] [8].
The construction of polyyne scaffolds using this bromoalkyne typically involves ring-closing alkyne metathesis reactions, where the compound serves as a key coupling partner. The process utilizes tungsten or molybdenum alkylidyne complexes as catalysts, which facilitate the formation of new carbon-carbon bonds through metallacyclobutadiene intermediates [9] [10].
Research has shown that the stereochemical configuration of the alkene moiety in (E)-9-bromonon-5-en-3-yne plays a crucial role in determining the selectivity of the metathesis reaction. The E-configuration promotes the formation of specific product isomers, which is essential for achieving the desired stereochemical outcome in the final polyyne scaffold [9] [10].
The methodology has been successfully applied to the synthesis of macrocyclic polyynes, where the bromoalkyne serves as both a coupling partner and a precursor for further chain extension. The approach allows for the preparation of polyynes with varying chain lengths and substitution patterns, providing access to materials with tunable electronic properties [7] [8].
The stability of polyyne scaffolds constructed using this methodology is significantly enhanced compared to conventional approaches, as the strategic placement of the bromine atom allows for controlled reactivity and prevents unwanted side reactions that typically plague polyyne synthesis [7] [8].
The application of (E)-9-bromonon-5-en-3-yne in click chemistry derivations represents a significant advancement in bioorthogonal chemistry, where the compound serves as a versatile alkyne partner for copper-catalyzed azide-alkyne cycloaddition reactions [11] [12] [13].
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as one of the most reliable and widely used bioorthogonal reactions due to its exceptional efficiency, selectivity, and mild reaction conditions. The incorporation of (E)-9-bromonon-5-en-3-yne into these systems provides unique advantages, including enhanced reactivity and the ability to introduce additional functional groups through the alkene moiety [11] [12].
The mechanism of CuAAC involving (E)-9-bromonon-5-en-3-yne proceeds through the formation of a copper acetylide intermediate, followed by coordination of the azide substrate and subsequent cyclization to form the characteristic 1,4-disubstituted triazole ring. The presence of the bromine atom in the compound provides opportunities for further functionalization through nucleophilic substitution or cross-coupling reactions [11] [13].
Research has demonstrated that the compound exhibits excellent compatibility with various azide substrates, including those containing sensitive functional groups such as protected amines, carboxylic acids, and aromatic heterocycles. The reaction typically proceeds under mild conditions, with high yields and excellent regioselectivity favoring the formation of the 1,4-disubstituted triazole product [11] [13].
The versatility of this approach is exemplified by its application in the synthesis of complex molecular architectures, including bioconjugates, materials with unique electronic properties, and pharmaceutical intermediates. The ability to introduce the triazole functionality while maintaining the alkene and bromine functionalities provides multiple sites for further derivatization and functional group manipulation [12] [13].
One of the most significant advantages of using (E)-9-bromonon-5-en-3-yne in click chemistry is the potential for sequential functionalization reactions, where the initial triazole formation can be followed by additional transformations involving the remaining reactive sites. This approach enables the construction of complex molecular architectures in a step-wise manner, with each transformation proceeding under specific conditions optimized for the particular functional group involved [11] [12].